molecular formula C16H30N2O10P2 B12690476 N,N'-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p'-dioxide CAS No. 83044-98-8

N,N'-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p'-dioxide

Cat. No.: B12690476
CAS No.: 83044-98-8
M. Wt: 472.36 g/mol
InChI Key: OAHMCWLNGURWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central oxamide core with two phosphorinan-2-yl groups attached via ethyl linkers, each containing a dioxaphosphorinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p’-dioxide typically involves a multi-step process:

    Formation of the Oxamide Core: The oxamide core can be synthesized through the reaction of oxalic acid with ethylenediamine under controlled conditions to form N,N’-bis(2-hydroxyethyl)oxamide.

    Attachment of Phosphorinan Groups: The next step involves the reaction of N,N’-bis(2-hydroxyethyl)oxamide with 5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl chloride in the presence of a base such as triethylamine. This reaction forms the desired phosphorinan-2-yl groups attached to the oxamide core.

    Oxidation: The final step involves the oxidation of the phosphorinan groups to form the p,p’-dioxide structure. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of N,N’-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p’-dioxide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p’-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of higher oxidation state products.

    Reduction: Reduction reactions can convert the p,p’-dioxide groups back to their corresponding phosphorinan-2-yl forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Higher oxidation state phosphorinan derivatives.

    Reduction: Phosphorinan-2-yl derivatives.

    Substitution: Functionalized oxamide derivatives with various substituents.

Scientific Research Applications

N,N’-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p’-dioxide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p’-dioxide involves its interaction with molecular targets through its functional groups. The oxamide core and phosphorinan groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate biological pathways, inhibit enzyme activity, or enhance the stability of materials.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2-hydroxyethyl)oxamide: Lacks the phosphorinan groups, resulting in different chemical reactivity and applications.

    N,N’-Bis[2-(dimethylphosphorinan-2-yl)ethyl]oxamide: Similar structure but without the dioxaphosphorinan rings, leading to different properties.

    N,N’-Bis[2-(phosphorinan-2-yl)ethyl]oxamide: Contains phosphorinan groups but not in the dioxaphosphorinan form, affecting its reactivity and applications.

Uniqueness

N,N’-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p’-dioxide is unique due to the presence of both the oxamide core and the dioxaphosphorinan groups

Properties

CAS No.

83044-98-8

Molecular Formula

C16H30N2O10P2

Molecular Weight

472.36 g/mol

IUPAC Name

N,N'-bis[2-[(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)oxy]ethyl]oxamide

InChI

InChI=1S/C16H30N2O10P2/c1-15(2)9-25-29(21,26-10-15)23-7-5-17-13(19)14(20)18-6-8-24-30(22)27-11-16(3,4)12-28-30/h5-12H2,1-4H3,(H,17,19)(H,18,20)

InChI Key

OAHMCWLNGURWSW-UHFFFAOYSA-N

Canonical SMILES

CC1(COP(=O)(OC1)OCCNC(=O)C(=O)NCCOP2(=O)OCC(CO2)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.